7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
7-chloro-4-(2-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-3-4-14-11(8-12)9-17(15(18)10-19-14)6-5-13-2-1-7-20-13/h1-4,7-8H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKWNRWDICZZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves several steps. One common method includes the reaction of ethyl chloroacetate with a precursor compound in boiling ethanol . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical research, particularly in the study of proteomics.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with structurally and functionally related compounds, including benzoxazepinones, benzoxazines, and a benzodiazepine derivative.
Key Observations:
Core Heterocycle Differences: Benzoxazepinones (7-membered) vs. Benzodiazepines (e.g., Methylclonazepam) contain two nitrogen atoms, facilitating strong GABA-A receptor binding, whereas benzoxazepinones lack this feature, suggesting divergent mechanisms .
Substituent Impact: The thienyl-ethyl group in the target compound introduces sulfur-based electronic effects and increased lipophilicity, which may enhance CNS penetration compared to the allyl or benzyl analogs . Nitro and chlorophenyl groups in Methylclonazepam are critical for its anxiolytic activity but are absent in benzoxazepinones, underscoring class-specific pharmacophores .
Crystallographic data for the benzoxazine derivative confirms planar geometry at the benzoxazinone ring, which may limit bioactivity compared to more flexible benzoxazepinones .
Biological Activity
The compound 7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a benzoxazepine core with a chloro substituent and a thienyl ethyl side chain. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis can be achieved through the cyclization of appropriate amino acids and subsequent modifications to introduce the chloro and thienyl groups.
Synthetic Pathway Overview
- Starting Materials : Select appropriate amino acids and aromatic compounds.
- Cyclization Reaction : Employ cyclization methods (e.g., using acid catalysts) to form the benzoxazepine ring.
- Substitution Reactions : Introduce chloro and thienyl groups through electrophilic substitution or coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
- Mechanism of Action : It appears to inhibit specific signaling pathways associated with tumor growth, particularly targeting VEGFR-II (Vascular Endothelial Growth Factor Receptor II), which is crucial for angiogenesis in tumors.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence supporting its role in modulating inflammatory responses, although further research is needed.
Study 1: Anticancer Efficacy
A study published in Wiley-VCH reported the synthesis of various derivatives related to 7-chloro compounds and their evaluation against cancer cell lines. The most potent derivative showed an IC50 value of 6.502 μM against MCF-7 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .
Study 2: Structure-Activity Relationship (SAR)
Research focused on establishing a structure-activity relationship for similar compounds indicated that modifications on the thienyl group significantly influenced cytotoxicity. This highlights the importance of side chain variations in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-4-[2-(2-thienyl)ethyl]benzoxazepinone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the benzoxazepinone core via cyclization of substituted 2-aminophenol derivatives. For example, acylation or alkylation reactions are employed to introduce the thienyl-ethyl moiety. Key steps include:
- Cyclization : Use of base catalysts (e.g., triethylamine) in anhydrous solvents like THF or DMF under reflux .
- Substitution : Reaction with 2-(2-thienyl)ethyl halides in the presence of phase-transfer catalysts to enhance regioselectivity .
- Purification : Recrystallization from ethanol or methanol, or column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the 3D conformation of the benzoxazepinone ring and thienyl-ethyl substituent. Key torsion angles (e.g., C7–C8–C9–S1) confirm spatial arrangement .
- NMR : and NMR identify proton environments (e.g., deshielded NH at δ 11.45 ppm) and confirm substitution patterns .
- IR Spectroscopy : Peaks at 1678–1700 cm (C=O stretching) and 756 cm (C–Cl vibration) validate functional groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental vs. theoretical spectroscopic data?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry and predict NMR/IR spectra. Compare computed vs. experimental chemical shifts (e.g., deviations >0.3 ppm may indicate solvent effects or conformational flexibility) .
- Docking Studies : Analyze interactions with biological targets (e.g., GABA receptors) to explain discrepancies in bioactivity data .
Q. What strategies improve regioselectivity in the synthesis of thienyl-substituted benzoxazepinones?
- Methodological Answer :
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise thienyl group installation .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the NH group during alkylation, reducing side reactions .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for the ethyl-thienyl chain .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the 7-chloro group with fluoro or bromo analogs. Assess activity via in vitro assays (e.g., receptor binding affinity).
- Data Analysis : Chlorine at position 7 enhances lipophilicity (logP = 2.8) and CNS penetration, while bromo analogs show reduced solubility .
Data Contradiction Analysis
Q. Why do NMR spectra of synthetic batches show variability in NH proton signals?
- Resolution Strategy :
- Crystallographic Validation : X-ray data confirm NH participates in intermolecular H-bonding (N–H⋯O), causing signal broadening in solution-state NMR .
- Dynamic Effects : Variable temperature NMR (VT-NMR) can detect conformational exchange broadening signals between 25–60°C .
Methodological Tables
| Parameter | Synthetic Condition | Yield | Reference |
|---|---|---|---|
| Cyclization Catalyst | Triethylamine (5 mol%) | 62% | |
| Alkylation Solvent | DMF, 80°C | 58% | |
| Purification Method | Silica gel (EtOAc/Hexane 1:3) | 70% |
| Spectroscopic Data | Observed Value | DFT Prediction |
|---|---|---|
| NMR (NH) | δ 11.45 | δ 10.8 |
| IR C=O Stretch | 1678 cm | 1685 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
